{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine
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Overview
Description
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol . This compound features a pyrrolidine ring substituted with a morpholine group and an ethylamine chain. It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine typically involves the reaction of pyrrolidine derivatives with morpholine and ethylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Pd/C, platinum), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine include:
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanoic acid: This compound features a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c12-9-11-1-2-14(10-11)4-3-13-5-7-15-8-6-13/h11H,1-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOQIWJEVUOIFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640887 |
Source
|
Record name | 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933749-60-1 |
Source
|
Record name | 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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